2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
Description
The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid derivative featuring a sulfanyl linker substituted with a carbamoylmethyl group and a 2-(difluoromethoxy)phenyl moiety. This structure combines a carboxylic acid group for hydrogen bonding, a sulfanyl bridge for metabolic stability, and a difluoromethoxy group to enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-15(17)23-11-6-2-1-5-10(11)19-12(20)8-24-13-9(14(21)22)4-3-7-18-13/h1-7,15H,8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGNQBYZRTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid, with CAS No. 721406-46-8, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.
- Molecular Formula : C₁₅H₁₂F₂N₂O₄S
- Molecular Weight : 354.33 g/mol
- Structure : The compound consists of a pyridine ring substituted with a difluoromethoxy group and a carbamoyl methyl sulfanyl moiety.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
1. Antitumor Activity
- Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) through mechanisms involving FOXM1 inhibition, which is crucial for cancer cell survival and proliferation .
2. Anti-inflammatory Properties
- Pyridine derivatives are often explored for their anti-inflammatory effects. Compounds similar to this compound have been reported to exhibit significant reductions in inflammatory markers in vitro and in vivo models .
3. Antimicrobial Activity
- The antimicrobial properties of pyridine derivatives are well-documented. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Biological Effect |
|---|---|
| Difluoromethoxy Group | Enhances lipophilicity and cellular uptake |
| Carbamoyl Group | Influences binding affinity to biological targets |
| Sulfanyl Linkage | May contribute to reactive oxygen species (ROS) generation |
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to this compound:
- Study on FOXM1 Inhibition :
- Anti-inflammatory Efficacy :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared below based on substituent groups, molecular weight, and functional motifs:
Key Observations:
- Substituent Impact on Lipophilicity : The trifluoromethyl group in confers higher lipophilicity than the target compound’s difluoromethoxy group. However, the latter may offer better metabolic stability due to reduced steric hindrance .
- Carboxylic Acid Dimerization : Analogues like form dimers via C–H⋯O interactions, suggesting the target compound may exhibit similar crystal packing or solution-phase aggregation .
Pharmacological and Biophysical Properties
- Binding Affinity : The Glide XP scoring function highlights hydrophobic enclosure and H-bonding as critical for affinity. The target compound’s difluoromethoxy and carbamoyl groups may synergize to enhance binding in hydrophobic pockets while maintaining polar interactions.
- Solubility : Carboxylic acid groups (common to all analogues) improve aqueous solubility, but bulky substituents (e.g., trifluoromethyl ) reduce it. The target compound’s balance of lipophilic (difluoromethoxy) and polar (carbamoyl) groups may optimize membrane permeability and solubility.
- Metabolic Stability: Sulfanyl linkages generally resist oxidation, while difluoromethoxy groups reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues .
Crystallographic and Conformational Analysis
- Dihedral Angles : In , dihedral angles between pyridine and phenyl rings are ~55–58°, influencing intermolecular interactions. The target compound’s larger substituent may increase steric strain, altering angles and packing efficiency.
- Dimerization : Carboxylic acid dimers in stabilize the crystal lattice. The carbamoyl group in the target compound may introduce additional C=O⋯H–N interactions, modifying solid-state behavior .
Q & A
Q. What methodologies quantify synergistic effects of this compound in multi-drug therapies?
- Methodology : Apply the Chou-Talalay combination index (CI) method: treat cancer cells with the compound and a chemotherapeutic agent (e.g., cisplatin) at fixed ratios. Calculate CI values via CompuSyn software. CI <1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., apoptosis assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
